molecular formula C13H14ClIN2O2 B8625731 7-Chloro-4-iodo-3-methyl-1h-pyrrolo[2,3-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester CAS No. 871819-22-6

7-Chloro-4-iodo-3-methyl-1h-pyrrolo[2,3-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester

Cat. No.: B8625731
CAS No.: 871819-22-6
M. Wt: 392.62 g/mol
InChI Key: KXEKHYJVGLGJQB-UHFFFAOYSA-N
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Description

7-Chloro-4-iodo-3-methyl-1h-pyrrolo[2,3-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester is a heterocyclic compound that belongs to the pyrrolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-iodo-3-methyl-1h-pyrrolo[2,3-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester typically involves multi-step reactions. One common method includes the halogenation of pyrrolopyridine derivatives. For instance, the chlorination of a pyrrolopyridine precursor can be achieved using phosphorus oxychloride, followed by iodination with N-iodosuccinimide (NIS) in dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-iodo-3-methyl-1h-pyrrolo[2,3-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Mechanism of Action

The mechanism of action of 7-Chloro-4-iodo-3-methyl-1h-pyrrolo[2,3-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The halogen atoms in the compound can form halogen bonds with target proteins or enzymes, influencing their activity. Additionally, the pyrrolopyridine core can interact with various biological pathways, modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
  • 2-(4-Chloro-3-iodo-7-methyl-1H-pyrrolo[3,2-c]pyridin-1-yl)ethan-1-amine
  • 1H-Pyrrolo[2,3-b]pyridine derivatives

Uniqueness

7-Chloro-4-iodo-3-methyl-1h-pyrrolo[2,3-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity and interaction profiles compared to other similar compounds. This dual halogenation allows for versatile chemical modifications and applications in various research fields .

Properties

CAS No.

871819-22-6

Molecular Formula

C13H14ClIN2O2

Molecular Weight

392.62 g/mol

IUPAC Name

tert-butyl 7-chloro-4-iodo-3-methylpyrrolo[2,3-c]pyridine-1-carboxylate

InChI

InChI=1S/C13H14ClIN2O2/c1-7-6-17(12(18)19-13(2,3)4)10-9(7)8(15)5-16-11(10)14/h5-6H,1-4H3

InChI Key

KXEKHYJVGLGJQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=C1C(=CN=C2Cl)I)C(=O)OC(C)(C)C

Origin of Product

United States

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